5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-
Brand Name: Vulcanchem
CAS No.: 206256-28-2
VCID: VC16986240
InChI: InChI=1S/C15H9ClN2OS/c16-8-5-6-11-12(7-8)20-14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19)
SMILES:
Molecular Formula: C15H9ClN2OS
Molecular Weight: 300.8 g/mol

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-

CAS No.: 206256-28-2

Cat. No.: VC16986240

Molecular Formula: C15H9ClN2OS

Molecular Weight: 300.8 g/mol

* For research use only. Not for human or veterinary use.

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- - 206256-28-2

Specification

CAS No. 206256-28-2
Molecular Formula C15H9ClN2OS
Molecular Weight 300.8 g/mol
IUPAC Name 10-chloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one
Standard InChI InChI=1S/C15H9ClN2OS/c16-8-5-6-11-12(7-8)20-14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19)
Standard InChI Key PWOWLZUEEWDMGR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl

Introduction

Structural Characteristics

Molecular Architecture

The 10-chloro-substituted derivative of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one is defined by a fused tetracyclic system comprising an indole moiety (a bicyclic structure of benzene and pyrrole) and a benzothiazepine ring (a seven-membered heterocycle with sulfur and nitrogen atoms). The chlorine atom at position 10 introduces steric and electronic effects that influence both chemical reactivity and target binding. Key structural parameters include:

PropertyValue
CAS Number206256-28-2
Molecular FormulaC15H9ClN2OS\text{C}_{15}\text{H}_{9}\text{ClN}_{2}\text{OS}
Molecular Weight300.8 g/mol
IUPAC Name10-chloro-5,7-dihydroindolo[3,2-b] benzothiazepin-6-one
SMILES NotationC1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl

The planar indole system facilitates π-π stacking interactions with aromatic residues in biological targets, while the benzothiazepine component introduces conformational rigidity, enhancing selectivity.

Electronic and Stereochemical Properties

The chlorine substituent at position 10 exerts a strong electron-withdrawing effect, polarizing the adjacent carbon-chlorine bond (C-Cl\text{C-Cl}) and increasing electrophilicity at the 9- and 11-positions. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, with partial charges distributed asymmetrically across the tetracyclic framework. This electronic asymmetry is critical for binding to charged pockets in enzymes such as acetylcholinesterase.

Synthetic Pathways

Key Synthetic Routes

The synthesis of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- typically involves intramolecular cyclization strategies. A representative three-step pathway includes:

  • Sulfuration: Reaction of 3-chloroindole-2-carboxylic acid with aryl disulfides in the presence of sodium hydride, yielding 3-arylthioindole-2-carboxylates .

  • Cyclization: Heating the intermediate in acidic media induces intramolecular nucleophilic attack, forming the benzothiazepine ring.

  • Chlorination: Electrophilic aromatic substitution using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 introduces the chlorine atom at position 10.

Optimization Strategies

Yield improvements (from 45% to 68%) have been achieved by substituting sodium hydride with potassium tert-butoxide, which reduces side reactions during sulfuration . Microwave-assisted cyclization at 150°C for 20 minutes further enhances efficiency, reducing reaction times by 40% compared to conventional heating.

Pharmacological Profile

Central Nervous System Activities

The compound exhibits dose-dependent anxiolytic effects in murine models, with a 50% reduction in elevated plus-maze anxiety at 10 mg/kg (compared to diazepam’s 5 mg/kg). Mechanistic studies suggest partial agonism at the 5-HT1A\text{5-HT}_{1A} serotonin receptor (Ki=12nMK_i = 12 \, \text{nM}), which modulates neurotransmitter release in limbic regions.

Applications in Medicinal Chemistry

The dual heterocyclic architecture positions this compound as a versatile scaffold for drug discovery:

  • CNS Therapeutics: Structural analogs are being explored for Alzheimer’s disease due to acetylcholinesterase inhibition (IC50=0.9μM\text{IC}_{50} = 0.9 \, \mu\text{M}).

  • Antiviral Agents: While less potent than L-737,126, derivatives show submicromolar activity against HIV-1 reverse transcriptase (IC50=0.7μM\text{IC}_{50} = 0.7 \, \mu\text{M}) .

Comparative Structural Analysis

Compared to monocyclic benzothiazepines, the fused indole system enhances target affinity by 3–5-fold, as evidenced by kinase inhibition assays. The 10-chloro substituent confers a 20% increase in metabolic stability over non-halogenated analogs in hepatic microsome studies.

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